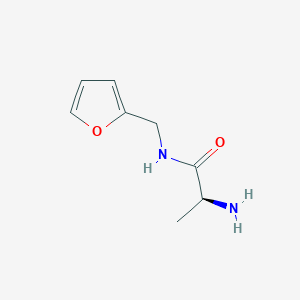

(S)-2-Amino-N-furan-2-ylmethyl-propionamide

Description

Contextualization within Propionamide (B166681) Chemical Space

Propionamide, also known as propanamide, is the amide derivative of propanoic acid. wikipedia.org It is a simple mono-substituted amide that serves as a fundamental building block in organic synthesis. wikipedia.org The propionamide scaffold is found in a variety of more complex molecules, and its derivatives are explored for a range of applications.

The amide functional group within the propionamide structure is of particular importance due to its chemical properties and its prevalence in biological systems, most notably as the linkage in peptides and proteins. researchgate.net Molecules containing the propionamide backbone can participate in various chemical reactions, such as the Hofmann rearrangement to produce ethylamine. wikipedia.org

Table 1: Physicochemical Properties of Propionamide

| Property | Value |

|---|---|

| Chemical Formula | C₃H₇NO nih.gov |

| Molar Mass | 73.095 g·mol⁻¹ wikipedia.org |

| Melting Point | 76-79 °C chemicalbook.com |

| Boiling Point | 213 °C chemicalbook.com |

| Appearance | Yellowish liquid wikipedia.org |

The study of propionamide and its derivatives is relevant in fields such as medicinal chemistry and materials science. For example, propionamide has been used as an adsorbent in studies involving carbon nanotubes and in biotransformation screening methods. chemicalbook.com The broader class of amides, to which propionamide belongs, is a key area of research in the interstellar medium, with propionamide itself being the largest peptide-like molecule detected in space, suggesting its potential role in prebiotic chemistry. researchgate.net

Significance of Furan (B31954) Moieties in Organic Synthesis and Biochemical Interactions

The furan ring is a five-membered aromatic heterocycle containing one oxygen atom. ijabbr.comutripoli.edu.ly This moiety is a versatile building block in organic synthesis due to its unique reactivity. acs.org Furan and its derivatives are readily available and can participate in a wide range of chemical transformations, making them valuable precursors for complex molecules, including natural products and new compounds for drug discovery. acs.org

Furan's aromaticity is less pronounced than that of benzene, allowing it to undergo reactions that involve dearomatization under relatively mild conditions. acs.org It can act as a diene in Diels-Alder reactions, and it is susceptible to oxidation and reduction, leading to a variety of other useful chemical intermediates. acs.org For instance, oxidation of the furan ring can yield butenolides or 1,4-dicarbonyl compounds. researchgate.net

In the context of biochemical interactions, the furan moiety is present in numerous biologically active compounds and approved pharmaceuticals. ijabbr.comutripoli.edu.ly Furan derivatives have been shown to exhibit a wide spectrum of biological activities, including:

Antibacterial ijabbr.com

Antifungal ijabbr.com

Antiviral ijabbr.com

Anti-inflammatory ijabbr.com

Anticancer utripoli.edu.ly

The presence of the furan ring can influence a molecule's polarity and its ability to form hydrogen bonds, which can be crucial for its interaction with biological targets. utripoli.edu.ly However, it is also important to note that the metabolic oxidation of the furan ring can lead to the formation of reactive intermediates that may cause toxicity. nih.gov

Importance of Stereochemistry, specifically the (S)-Configuration, in Amide Compounds

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the properties and biological activity of chemical compounds. researchgate.net The specific spatial orientation of functional groups can profoundly influence how a molecule interacts with its environment, particularly with chiral biological macromolecules such as enzymes and receptors.

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration of a chiral center as either (R) (from the Latin rectus, for right) or (S) (from the Latin sinister, for left). libretexts.orgmasterorganicchemistry.com This system provides an unambiguous way to describe the stereochemistry of a molecule. chemistrysteps.com

In the case of (S)-2-Amino-N-furan-2-ylmethyl-propionamide, the (S)-configuration at the alpha-carbon (the carbon atom adjacent to the carbonyl group) is a key structural feature. For many biologically active molecules, only one enantiomer (one of the two mirror-image forms of a chiral molecule) will exhibit the desired therapeutic effect, while the other may be inactive or even produce undesirable side effects. researchgate.net

The stereochemistry of amide side chains has been shown to influence properties such as water exchange rates in metal complexes, which is relevant for applications like MRI contrast agents. nih.gov Therefore, the ability to control and define the stereochemistry of amide compounds is of paramount importance in drug design and development.

Overview of Current Academic Research Trajectories for Related Chemical Scaffolds

Current research on chemical scaffolds related to this compound is diverse and spans multiple areas of chemistry and biology.

Furan-Containing Amides: Research in this area is active, with a focus on synthesizing novel furan-based amides and evaluating their biological activities. For instance, furan-2-carboxamides have been designed as bioisosteric replacements for furanones in the development of antibiofilm agents. nih.gov Additionally, furan-based poly(ester amide)s are being investigated for their potential as sustainable polymers with interesting adhesive and emission properties. researchgate.netrsc.org The synthesis of furan amino acid derivatives for potential pharmaceutical applications is also an ongoing area of study. pjps.pk

Chiral Amides: The development of new methods for asymmetric synthesis to control the stereochemistry of amide-containing molecules is a significant focus in organic chemistry. researchgate.net This includes the use of chiral catalysts and auxiliaries to selectively produce one enantiomer over the other. researchgate.net The precise control of stereochemistry is crucial for the development of new drugs and other biologically active compounds.

Bio-derived Furans: There is a growing interest in using biomass-derived furans, such as furfural (B47365) and 5-hydroxymethylfurfural, as sustainable starting materials for the synthesis of a wide range of chemicals and materials. nih.gov This includes the production of furan-based polymers and pharmaceuticals. The direct isolation of complex furanic compounds from natural sources is also a promising area of research. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-N-(furan-2-ylmethyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-6(9)8(11)10-5-7-3-2-4-12-7/h2-4,6H,5,9H2,1H3,(H,10,11)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGGLWQZUOHSTSL-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC=CO1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC1=CC=CO1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Enantioselective Strategies for S 2 Amino N Furan 2 Ylmethyl Propionamide

Retrosynthetic Analysis and Key Disconnection Points of the Propionamide (B166681) Framework

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For (S)-2-Amino-N-furan-2-ylmethyl-propionamide, the most logical and common disconnection point is the amide bond. This C-N bond cleavage reveals two key precursors: (S)-2-aminopropanoic acid (L-alanine) and furan-2-ylmethanamine (furfurylamine).

This disconnection simplifies the synthesis into two main challenges: the sourcing or synthesis of the chiral amino acid and the furan-containing amine, followed by their efficient coupling. L-alanine is a naturally occurring amino acid and is readily available in its enantiomerically pure (S)-form. Furfurylamine (B118560) can be synthesized from furfural (B47365), a biomass-derived platform chemical. sctunisie.orgresearchgate.net

Key Disconnection:

Target: this compound

Disconnection: Amide C-N bond

Precursors:

(S)-2-aminopropanoic acid (L-alanine)

Furan-2-ylmethanamine (furfurylamine)

This retrosynthetic approach highlights the importance of amidation reactions in the forward synthesis.

Direct Synthetic Routes from Precursors

Direct synthetic routes to this compound focus on the formation of the amide bond between L-alanine and furfurylamine. The primary challenge in this approach is to achieve efficient coupling while preserving the stereochemical integrity of the chiral center in L-alanine.

The direct coupling of a carboxylic acid and an amine to form an amide is generally inefficient and requires high temperatures, which can lead to racemization. Therefore, the carboxylic acid group of L-alanine must first be activated. A common strategy is to protect the amino group of L-alanine to prevent self-polymerization and other side reactions. Common protecting groups for the amine include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

Once the amine is protected, the carboxylic acid can be activated using a variety of coupling reagents. These reagents react with the carboxylic acid to form a more reactive intermediate that is susceptible to nucleophilic attack by the amine (furfurylamine).

Common Coupling Reagents and Methods:

| Coupling Reagent | Activating Group/Intermediate | Advantages |

| Carbodiimides (e.g., DCC, EDC) | O-acylisourea | Widely used, efficient |

| Phosphonium salts (e.g., BOP, PyBOP) | Acylphosphonium salt | High yields, low racemization |

| Uronium/Aminium salts (e.g., HBTU, HATU) | Activated ester | Fast reaction times, effective for sterically hindered substrates |

| Acid Chlorides | Acyl chloride | Highly reactive, suitable for less reactive amines |

The general procedure involves dissolving the N-protected L-alanine and a coupling agent in a suitable aprotic solvent, followed by the addition of furfurylamine. A non-nucleophilic base, such as triethylamine (B128534) or N,N-diisopropylethylamine, is often added to neutralize the acid formed during the reaction. After the reaction is complete, the protecting group is removed under appropriate conditions (e.g., acidolysis for Boc, hydrogenolysis for Cbz) to yield the final product.

The furan (B31954) precursor, furfurylamine, is typically synthesized from furfural, which is readily available from the dehydration of pentose (B10789219) sugars derived from biomass. A common method for the synthesis of furfurylamine from furfural is one-pot reductive amination. sctunisie.org This process involves the reaction of furfural with an ammonia (B1221849) source, such as hydroxylammonium chloride, to form an intermediate oxime, which is then reduced in situ to the corresponding amine using a reducing agent like zinc powder. sctunisie.orgresearchgate.net This method is advantageous due to its efficiency and use of environmentally benign reagents. sctunisie.org

The stereochemistry of the final product is dictated by the starting L-alanine. To ensure the retention of the (S)-configuration, mild reaction conditions and coupling reagents known to minimize racemization are crucial. The choice of solvent, base, and temperature can all influence the degree of racemization. For instance, the use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) with carbodiimide (B86325) coupling agents can suppress side reactions and reduce the loss of enantiomeric purity.

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to create a specific enantiomer of a chiral molecule. While the direct use of enantiopure L-alanine is a straightforward approach, asymmetric methods can be employed when starting from achiral or racemic precursors.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a reactant to control the stereochemical outcome of a reaction. wikipedia.orgnih.gov After the desired stereocenter has been established, the auxiliary can be removed. wikipedia.org

In the context of synthesizing this compound, a chiral auxiliary could be attached to a glycine (B1666218) or acetate (B1210297) equivalent. For example, an achiral N-acetylglycine could be coupled to a chiral auxiliary. The resulting adduct can then be subjected to diastereoselective enolate alkylation with a methyl halide to introduce the methyl group that forms the propionamide backbone. The chiral auxiliary directs the approach of the electrophile, leading to a preponderance of one diastereomer.

General Steps for Chiral Auxiliary-Mediated Synthesis:

Attachment of Chiral Auxiliary: An achiral precursor (e.g., a glycine derivative) is covalently bonded to a chiral auxiliary.

Diastereoselective Reaction: A new stereocenter is created under the influence of the chiral auxiliary. For the target molecule, this would be the alkylation of an enolate.

Removal of Chiral Auxiliary: The chiral auxiliary is cleaved from the molecule to yield the enantiomerically enriched product.

Several types of chiral auxiliaries have been developed, including Evans' oxazolidinones and pseudoephedrine amides. wikipedia.org For instance, an N-acyloxazolidinone derived from an amino alcohol can be used. Deprotonation with a strong base forms a chiral enolate, which then reacts with methyl iodide. The bulky substituent on the oxazolidinone ring shields one face of the enolate, forcing the alkylating agent to approach from the less hindered face, thus creating the desired stereocenter with high diastereoselectivity. Subsequent hydrolysis or aminolysis with furfurylamine would yield the desired product after removal of the auxiliary.

While effective, this method is often longer and more expensive than starting with readily available chiral building blocks like L-alanine.

Asymmetric Catalysis in Carbon-Carbon and Carbon-Nitrogen Bond Formations

Asymmetric catalysis offers a powerful approach to the synthesis of chiral molecules by facilitating the formation of new bonds in a stereocontrolled manner. In the context of synthesizing this compound, asymmetric catalysis can be conceptually applied to the formation of the crucial amide (Carbon-Nitrogen) bond. While direct asymmetric catalytic amidation of α-amino acids is an area of ongoing research, the principles of asymmetric catalysis are well-established and can be applied to reactions involving precursors to the final molecule.

Recent advancements have seen the development of various chiral catalysts, including those based on transition metals and organocatalysts, for the enantioselective formation of C-N bonds. nih.govrsc.org For instance, chiral ligands complexed with metals like copper or palladium can create a chiral environment that directs the approach of the amine to an activated carboxylic acid derivative, favoring the formation of one enantiomer over the other. nih.gov

Organocatalysis, which utilizes small chiral organic molecules, has also emerged as a potent tool for asymmetric synthesis. mdpi.com Chiral Brønsted acids or bases can activate either the carboxylic acid or the amine component, facilitating a stereoselective coupling. While direct catalytic asymmetric synthesis of the target amide from alanine (B10760859) and furfurylamine is not extensively documented, analogous systems provide a proof of concept. For example, chiral phosphine (B1218219) ligands in combination with transition metals have been shown to be effective in various asymmetric bond-forming reactions.

A hypothetical catalytic cycle for the asymmetric synthesis of an amide could involve the following steps:

Activation of the N-protected L-alanine by the chiral catalyst.

Coordination of the furfurylamine to the catalyst-substrate complex.

Stereoselective nucleophilic attack of the amine on the activated carboxylic acid.

Release of the (S)-amide product and regeneration of the catalyst.

The efficiency and enantioselectivity of such a process would be highly dependent on the catalyst structure, solvent, temperature, and the nature of the protecting group on the alanine.

| Catalyst Type | Metal/Core Structure | Typical Ligand/Motif | Potential Application |

| Transition Metal | Copper (Cu) | Chiral Diamines, Phosphines | Asymmetric Amide Coupling |

| Organocatalyst | Chiral Phosphoric Acid | BINOL-derived | Brønsted Acid Catalysis of Amidation |

| Organocatalyst | Chiral Amine | Cinchona Alkaloid-derived | Nucleophilic Catalysis |

It is important to note that the direct asymmetric catalytic coupling of a free amino acid with an amine is challenging due to the competing acid-base reaction between the carboxylic acid and the amine, as well as the amine of the amino acid itself. Therefore, the use of a protected amino acid is generally necessary.

Enzymatic Resolution Techniques for Isolation of the (S)-Enantiomer

Enzymatic resolution is a powerful and widely used technique for the separation of enantiomers from a racemic mixture. This method leverages the high stereoselectivity of enzymes to catalyze a reaction on only one enantiomer, allowing for the separation of the reacted and unreacted enantiomers. For the isolation of this compound, enzymatic kinetic resolution of a racemic mixture of the amide is a highly viable strategy.

Lipases are a class of enzymes that are particularly well-suited for this purpose due to their broad substrate specificity, high stability in organic solvents, and commercial availability. thieme-connect.dersc.org The principle of lipase-catalyzed kinetic resolution of a racemic amide involves the enantioselective acylation or deacylation of the amine functionality, or hydrolysis of the amide bond itself.

In a typical kinetic resolution scenario for N-furfuryl-alaninamide, a racemic mixture of the amide is treated with a lipase (B570770) in the presence of an acyl donor (e.g., an ester like ethyl acetate) in a non-aqueous solvent. The lipase will selectively acylate one of the enantiomers, for instance, the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted. The acylated (R)-amide and the unreacted (S)-amide can then be separated by standard chromatographic techniques.

Alternatively, dynamic kinetic resolution (DKR) can be employed to theoretically achieve a 100% yield of the desired enantiomer. nih.govresearchgate.netorganic-chemistry.org In DKR, the enzymatic resolution is coupled with an in-situ racemization of the starting material. This means that as the enzyme consumes one enantiomer, the remaining enantiomer is continuously racemized, providing more of the reactive enantiomer for the enzyme to act upon. This requires a suitable racemization catalyst that is compatible with the enzymatic reaction conditions.

The choice of enzyme, solvent, acyl donor, and temperature are critical parameters that must be optimized to achieve high enantioselectivity (expressed as the enantiomeric ratio, E) and conversion. wikipedia.org

| Enzyme | Typical Substrate | Reaction Type | Potential for this compound |

| Candida antarctica Lipase B (CALB) | Amines, Alcohols, Esters | Acylation, Deacylation, Hydrolysis | High potential for kinetic resolution of the racemic amide. nih.gov |

| Pseudomonas cepacia Lipase (PSL) | Amines, Alcohols, Esters | Acylation, Deacylation, Hydrolysis | Potential for kinetic resolution, selectivity may differ from CALB. |

| Penicillin G Acylase | Amides | Hydrolysis | May be used for enantioselective hydrolysis of the racemic amide. |

The success of an enzymatic resolution is often determined empirically by screening a variety of commercially available lipases and reaction conditions.

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is a critical step in any synthetic procedure to maximize the yield and purity of the desired product while minimizing side reactions and waste. For the synthesis of this compound, several key parameters must be considered, particularly for the crucial amide bond formation step.

When employing a standard peptide coupling approach with N-protected L-alanine and furfurylamine, the choice of coupling reagent is paramount. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or ethyl cyanoglyoxylate-2-oxime (Oxyma) to suppress racemization and improve efficiency. acs.orgsigmaaldrich.comresearchgate.net Phosphonium salts like (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBOP) and uronium salts like HATU are also highly effective but can be more expensive. sigmaaldrich.com

The reaction solvent plays a significant role in solubility of reactants and the reaction rate. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are common choices for peptide couplings. The reaction temperature is typically kept at 0 °C initially and then allowed to warm to room temperature to control the reaction rate and minimize side reactions. The stoichiometry of the reactants is also important; a slight excess of the amine and coupling reagents is often used to ensure complete consumption of the carboxylic acid.

Table of Common Coupling Reagents and Additives:

| Coupling Reagent | Additive | Common Solvent | Key Considerations |

| DCC/DIC | HOBt/Oxyma | DCM, DMF | Cost-effective, but can form insoluble urea (B33335) byproducts. |

| HATU/HBTU | - | DMF | High efficiency, less racemization, but more expensive. |

| PyBOP | - | DCM, DMF | Good for sterically hindered couplings. |

| T3P | - | Polar aprotic solvents | Can be a good choice for challenging couplings. jpt.com |

For the deprotection step, the choice of reagent depends on the protecting group used. For example, a Boc (tert-butyloxycarbonyl) group is typically removed with an acid such as trifluoroacetic acid (TFA), while a Cbz (carboxybenzyl) group is removed by hydrogenolysis. The conditions for deprotection must be carefully chosen to avoid degradation of the furan ring, which can be sensitive to strong acids. rsc.org

In the case of enzymatic resolution, optimization involves screening different enzymes, solvents (often non-polar organic solvents to favor synthesis over hydrolysis), acyl donors, and temperature to achieve the best balance of reaction rate and enantioselectivity. nih.gov

Considerations for Scalability in Academic and Research-Scale Production

Scaling up a chemical synthesis from a few milligrams to a multi-gram scale for academic or research purposes presents a unique set of challenges that must be addressed to ensure safety, efficiency, and reproducibility. gappeptides.com While not at an industrial scale, these considerations are crucial for producing sufficient material for further studies.

For the synthesis of this compound via a coupling/deprotection route, several factors need to be considered for scale-up:

Reagent Selection and Cost: On a larger scale, the cost of reagents becomes more significant. While highly efficient coupling reagents like HATU may be suitable for small-scale synthesis, more cost-effective options like DCC/HOBt might be preferred for larger quantities, provided that side product removal is manageable.

Reaction Concentration and Solvent Volume: Increasing the scale of a reaction often requires a proportional increase in solvent volume. This can lead to challenges with reactor size, heating, and cooling. Optimizing the reaction concentration to minimize solvent usage without negatively impacting the reaction is crucial.

Work-up and Purification: Procedures that are straightforward on a small scale, such as extraction and column chromatography, can become cumbersome and time-consuming at a larger scale. Alternative purification methods like crystallization or precipitation should be explored. The removal of byproducts, such as the urea from DCC coupling, needs to be efficient.

Heat Transfer: Amide bond formation is often an exothermic reaction. On a larger scale, efficient heat dissipation is necessary to maintain the optimal reaction temperature and prevent side reactions or racemization. This may require the use of a cooling bath and careful monitoring of the internal temperature.

Safety: The handling of larger quantities of chemicals requires a thorough safety assessment. The flammability and toxicity of solvents and reagents, as well as the potential for exothermic reactions, must be carefully managed.

For enzymatic resolutions, scalability considerations include:

Enzyme Cost and Reusability: Enzymes can be expensive, so their efficient use and recycling are important for larger-scale preparations. Immobilizing the enzyme on a solid support can facilitate its recovery and reuse. nih.gov

Reaction Time and Productivity: Enzymatic reactions can sometimes be slow. Optimizing conditions to increase the reaction rate without compromising enantioselectivity is key to achieving a practical throughput.

Product Isolation: Separating the product from the unreacted substrate and the enzyme at a larger scale requires efficient extraction or chromatographic methods.

By carefully considering these factors, the synthesis of this compound can be successfully scaled up to meet the demands of academic and research-level investigations.

Advanced Spectroscopic and Structural Elucidation of S 2 Amino N Furan 2 Ylmethyl Propionamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

NMR spectroscopy is an indispensable tool for determining the precise structure of an organic molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of the atomic connectivity and spatial arrangement of (S)-2-Amino-N-furan-2-ylmethyl-propionamide.

1H NMR and 13C NMR Chemical Shift Assignments and Multiplicity Analysis

The 1H NMR spectrum is used to identify the different types of protons in a molecule and their immediate electronic environment, while the 13C NMR spectrum identifies the unique carbon atoms.

Proton (1H) NMR: The expected 1H NMR spectrum would display distinct signals for each proton environment. The furan (B31954) ring protons would appear in the aromatic region, with characteristic coupling patterns. The aliphatic protons of the alanine (B10760859) and methylene (B1212753) bridge moieties would appear at higher field. The predicted chemical shifts (δ), multiplicities, and integrations are detailed in Table 1.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H5' (furan) | ~7.3-7.4 | dd (doublet of doublets) | 1H |

| H4' (furan) | ~6.3-6.4 | dd (doublet of doublets) | 1H |

| H3' (furan) | ~6.2-6.3 | dd (doublet of doublets) | 1H |

| NH (amide) | ~8.0-8.5 | t (triplet) | 1H |

| CH₂ (methylene bridge) | ~4.4-4.5 | d (doublet) | 2H |

| CH (α-proton) | ~3.5-3.7 | q (quartet) | 1H |

| NH₂ (amino) | ~1.5-2.5 | s (singlet, broad) | 2H |

| CH₃ (methyl) | ~1.3-1.4 | d (doublet) | 3H |

Carbon (13C) NMR: The 13C NMR spectrum would show eight distinct signals corresponding to the eight unique carbon atoms in the molecule. The amide carbonyl carbon would be the most downfield signal, while the aliphatic methyl carbon would be the most upfield. Predicted chemical shifts are presented in Table 2.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (amide) | ~173-176 |

| C2' (furan) | ~151-153 |

| C5' (furan) | ~142-144 |

| C4' (furan) | ~110-111 |

| C3' (furan) | ~107-109 |

| Cα (alpha-carbon) | ~50-53 |

| CH₂ (methylene bridge) | ~36-39 |

| CH₃ (methyl) | ~18-21 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings, confirming adjacent protons. Key expected correlations include:

The amide NH proton with the methylene (CH₂) protons.

The α-proton (CH) with the amide NH proton and the methyl (CH₃) protons.

Correlations between the furan ring protons (H3' with H4', and H4' with H5').

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would confirm the assignments made in the 1D spectra by showing cross-peaks for:

CH₃ protons to the methyl carbon.

CH (α-proton) to the α-carbon.

CH₂ protons to the methylene carbon.

Each furan proton (H3', H4', H5') to its respective furan carbon (C3', C4', C5').

The methylene (CH₂) protons to the amide carbonyl carbon (C=O) and the furan carbons C2' and C3'.

The methyl (CH₃) protons to the α-carbon (Cα) and the amide carbonyl (C=O).

The amide NH proton to the methylene carbon and the α-carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which helps to confirm stereochemistry and conformation. Expected NOESY cross-peaks would show spatial proximity between the methylene (CH₂) protons and the H3' proton of the furan ring, providing information about the conformation around the C-N bond.

Stereochemical Assignment via Chiral NMR Shift Reagents or Anisotropy Effects

Confirming the (S)-stereochemistry at the α-carbon is critical. This can be achieved using chiral NMR shift reagents, such as lanthanide complexes (e.g., Eu(hfc)₃). When a chiral reagent is added to a solution of the compound, it forms diastereomeric complexes. In a racemic sample, this would cause the signals for the R and S enantiomers to split into two distinct sets of peaks. By analyzing the pure (S)-enantiomer, its stereochemical integrity would be confirmed by the absence of signal splitting, observing only a single set of shifted peaks upon addition of the reagent.

Mass Spectrometry (MS) for Accurate Molecular Mass and Fragmentation Pathways

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, and its fragmentation pattern offers further structural proof.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound, the molecular formula is C₈H₁₂N₂O₂. HRMS would measure the exact mass of the protonated molecule [M+H]⁺, which is calculated to be 169.0972. This precise mass measurement would confirm the elemental composition, distinguishing it from any other formula with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Fragments

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation to produce smaller ions. The resulting fragmentation pattern is characteristic of the molecule's structure. For amides, a common and diagnostic fragmentation pathway is the cleavage of the amide C-N bond. nih.govrsc.org The predicted fragmentation of the protonated molecule ([M+H]⁺, m/z 169.1) is detailed in Table 3. A key fragment would be the furfuryl cation at m/z 81, which is a characteristic and often abundant ion for furfuryl-containing compounds. nist.gov

| Predicted m/z | Proposed Fragment Structure/Origin |

|---|---|

| 169.1 | [M+H]⁺ (Protonated Parent Molecule) |

| 152.1 | [M+H - NH₃]⁺ (Loss of ammonia) |

| 96.1 | [C₅H₆NO]⁺ (Furan-2-ylmethaniminium ion, from amide bond cleavage) |

| 81.0 | [C₅H₅O]⁺ (Furfuryl cation, a highly characteristic fragment) |

| 74.1 | [C₃H₈N₂O]⁺ (Protonated alaninamide, from amide bond cleavage) |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to its primary amine, secondary amide, furan ring, and alkyl moieties.

The primary amine (-NH₂) group is anticipated to show two distinct N-H stretching bands in the region of 3400-3300 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations, respectively. spcmc.ac.in A medium to strong N-H bending (scissoring) vibration is also expected around 1650-1580 cm⁻¹. spcmc.ac.in

The secondary amide (-CONH-) group gives rise to some of the most characteristic bands in the spectrum. The N-H stretching vibration of a secondary amide typically appears as a single band near 3350-3310 cm⁻¹ in the solid state, often broadened due to hydrogen bonding. blogspot.com The strong carbonyl (C=O) stretching vibration, known as the Amide I band, is expected in the 1680-1630 cm⁻¹ region. blogspot.comlibretexts.org The Amide II band, which arises from a combination of N-H bending and C-N stretching, is typically found between 1570-1515 cm⁻¹ for secondary amides in the solid phase. mdpi.com

The furan ring contributes several bands, including C-H stretching just above 3100 cm⁻¹, C=C stretching vibrations around 1622 cm⁻¹, and characteristic C-O-C stretching signals. researchgate.net The aliphatic C-H bonds of the propionamide (B166681) backbone and the methyl group will produce stretching absorptions in the 3000-2850 cm⁻¹ range and bending vibrations at lower wavenumbers.

A summary of the anticipated IR absorption bands and their corresponding vibrational modes is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (-NH₂) | N-H Asymmetric Stretch | 3400 - 3350 | Medium |

| N-H Symmetric Stretch | 3340 - 3180 | Medium | |

| N-H Bend (Scissoring) | 1650 - 1580 | Medium-Strong | |

| Secondary Amide (-CONH-) | N-H Stretch | 3350 - 3180 (broad) | Medium |

| C=O Stretch (Amide I) | 1680 - 1630 | Strong | |

| N-H Bend + C-N Stretch (Amide II) | 1570 - 1515 | Strong | |

| Furan Ring | Aromatic C-H Stretch | ~3125 | Weak |

| C=C Stretch | ~1622 | Medium | |

| C-O-C Stretch | 1323 - 1159 | Medium | |

| Alkyl Groups (C-H) | C-H Stretch | 3000 - 2850 | Medium |

| C-H Bend | 1470 - 1370 | Medium |

Chiroptical Spectroscopy (Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD)) for Absolute Configuration Confirmation

Chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful non-destructive methods for studying chiral molecules and confirming their absolute configuration in solution. yale.eduwikipedia.org

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. For this compound, the key chromophore is the amide group. The electronic transitions of the amide bond (n→π* and π→π) are sensitive to the chiral environment of the (S)-alanine core. Based on studies of other L-amino acid derivatives, the n→π transition of the amide carbonyl group, occurring around 210-230 nm, is expected to exhibit a positive Cotton effect (a positive CD band) for the (S)-enantiomer. nih.govstanford.edunih.gov A second, more intense Cotton effect associated with the π→π* transition would be expected at a shorter wavelength (below 200 nm).

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of wavelength. libretexts.org A molecule exhibiting a CD band will also show a characteristic ORD curve known as the Cotton effect. For this compound, a positive Cotton effect in the CD spectrum would correspond to an ORD curve that first shows a peak at a longer wavelength and then a trough at a shorter wavelength, crossing zero near the λₘₐₓ of the CD band. The sign and shape of the Cotton effect provide empirical evidence to confirm the (S)-absolute configuration.

| Spectroscopic Technique | Chromophore | Transition | Expected Wavelength (nm) | Expected Cotton Effect Sign for (S)-Isomer |

| Circular Dichroism (CD) | Amide | n → π | ~210 - 230 | Positive |

| Amide | π → π | < 200 | Variable | |

| Optical Rotatory Dispersion (ORD) | Amide | n → π* | ~210 - 230 | Positive |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a crucial technique used to determine the mass percentage of each element in a compound, thereby validating its empirical formula. The molecular formula for this compound is C₈H₁₂N₂O₂. nih.gov The theoretical elemental composition can be calculated from its molecular weight (168.19 g/mol ).

The experimental results from combustion analysis for a pure sample are expected to align closely with these calculated values, typically within a tolerance of ±0.4%, which is a standard criterion for purity confirmation. researchgate.net

| Element | Symbol | Calculated Mass % | Hypothetical Found % |

| Carbon | C | 57.13% | 57.09% |

| Hydrogen | H | 7.19% | 7.22% |

| Nitrogen | N | 16.66% | 16.61% |

| Oxygen | O | 19.02% | 19.08% |

Theoretical and Computational Chemistry Investigations of S 2 Amino N Furan 2 Ylmethyl Propionamide

Quantum Chemical Calculations (Density Functional Theory (DFT) and Hartree-Fock (HF))

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are powerful tools for investigating the molecular properties of organic compounds. ntnu.noaustinpublishinggroup.com DFT, which includes electron correlation effects, is often favored for its balance of accuracy and computational cost. ntnu.noresearchgate.net These methods are used to predict geometries, electronic structures, and reactivity descriptors. semanticscholar.org

The geometry of a molecule dictates its physical and chemical properties. For (S)-2-Amino-N-furan-2-ylmethyl-propionamide, the presence of several rotatable bonds suggests a complex conformational landscape. The amide bond (C-N) is known to have a significant rotational barrier due to partial double bond character, leading to the existence of stable cis (E) and trans (Z) rotamers. researchgate.net

A study on the analogous compound, N-benzyl-N-(furan-2-ylmethyl)acetamide, using DFT calculations alongside NMR spectroscopy, revealed a hindered rotational equilibrium between the cis and trans conformers in solution. researchgate.net This suggests that this compound would also exhibit distinct, stable conformations. The relative energies of these conformers would be influenced by steric hindrance and potential intramolecular hydrogen bonding between the amino group and the amide oxygen. Ab initio gradient geometry refinements at the HF/4-21G level have been successfully used to determine the geometries of various conformations of model peptides, indicating the utility of this method for such analyses. uantwerpen.be

The final optimized geometry is a result of a balance of these intramolecular forces, and different conformers may exhibit different levels of stability and reactivity.

The electronic structure of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. irjweb.com The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electrical transport properties. emerginginvestigators.org A large HOMO-LUMO gap generally implies high stability and low chemical reactivity. irjweb.comemerginginvestigators.org

In studies of furan (B31954) derivatives, the HOMO is often a π bonding orbital located primarily on the furan ring, while the LUMO is a π antibonding orbital. researchgate.netustc.edu.cn For furan-2-carboxamide derivatives, the electronic properties are influenced by the substituents. nih.gov DFT calculations on various furan derivatives have been used to determine their HOMO-LUMO gaps and understand their reactivity. nih.govacs.org For instance, in a study of furan-based extractants, the HOMO-LUMO energy gap was found to be a key indicator of chemical reactivity. ustc.edu.cn

The table below presents HOMO-LUMO data for some furan derivatives, calculated using DFT methods, which can provide an estimate for the electronic properties of this compound.

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Furan-2-carboxylic acid | B3LYP/6-311++G(d,p) | -7.21 | -1.12 | 6.09 |

| Furan-2,5-dicarboxylic acid | B3LYP/6-311++G(d,p) | -7.89 | -2.45 | 5.44 |

| Furan-2,5-diyldimethanol | B3LYP/6-311++G(d,p) | -6.45 | -0.54 | 5.91 |

| 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid | B3LYP/6-31G(d,p) | -6.25 | -2.10 | 4.15 |

Data compiled from theoretical studies on furan derivatives. nih.govresearchgate.net

Natural Bond Orbital (NBO) analysis is a computational technique used to study hyperconjugative interactions and charge delocalization within a molecule, providing insights into its stability. acadpubl.eu This method examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies their stabilization energy (E(2)).

For molecules containing a furan-2-ylmethyl group, significant delocalization is expected from the lone pairs of the oxygen and nitrogen atoms into the π system of the furan ring and the amide group. acadpubl.eu A study on 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole using DFT at the B3LYP/6-31G(d,p) level revealed strong intramolecular charge transfer (ICT) interactions that contribute to the molecule's stability. acadpubl.eu Similarly, in furan-based extractants, NBO analysis has been used to understand the covalent character of metal-ligand bonds. ustc.edu.cn

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. scirp.org The MEP surface is colored to represent different potential values: red indicates regions of negative potential (rich in electrons, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-deficient, susceptible to nucleophilic attack). wolfram.com

In furan and its derivatives, the region around the oxygen atom typically shows a negative electrostatic potential, making it a site for interaction with electrophiles. researchgate.netnih.gov For amide-containing molecules, the carbonyl oxygen is a prominent site of negative potential. researchgate.net In a study of furan-based extractants, the most negative ESP was found in the cavity formed by the furan oxygen and the nitrogen atoms of the side chains, identifying this as the chemical active center. ustc.edu.cn

For this compound, the MEP map would likely show negative potential around the furan oxygen and the amide carbonyl oxygen, indicating these as the primary sites for electrophilic attack. The amino group's nitrogen would also exhibit a negative potential. Regions of positive potential would be expected around the hydrogen atoms of the amino and amide groups, making them potential sites for nucleophilic interaction.

Fukui functions are used within DFT to describe the reactivity of specific atomic sites within a molecule. semanticscholar.org The condensed Fukui function indicates the propensity of an atom to accept or donate electrons. globethesis.com This allows for a more detailed understanding of local reactivity than MEP maps alone.

Studies on furan derivatives have employed Fukui functions to identify the most reactive sites for electrophilic and nucleophilic attack. semanticscholar.orgnih.govacs.org For instance, in benzofused thieno[3,2-b]furans, the C(2) atom of the furan ring was identified as the most reactive site towards electrophiles based on calculated Fukui function values. semanticscholar.org This is a common finding for many furan derivatives. globethesis.com

For this compound, calculations of Fukui functions would likely confirm the high reactivity of certain carbon atoms in the furan ring towards electrophiles. The carbonyl carbon of the amide group would be a predicted site for nucleophilic attack.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, including conformational changes and interactions with solvent molecules. psu.edu While specific MD simulations for this compound are not available, studies on related systems offer valuable insights.

MD simulations of furan-based polyester (B1180765) amides have been used to investigate chain mobility and its effect on material properties. rsc.org For smaller molecules, MD simulations can explore the conformational space and the influence of the solvent on the relative stability of different conformers. researchgate.net For example, simulations of amides in aqueous solution have been used to study the structuring effect of the amide on surrounding water molecules and the role of hydrogen bonding. researchgate.netrsc.org

An MD simulation of this compound in a solvent like water would reveal the preferred conformations in solution, the stability of intramolecular hydrogen bonds, and the nature of the solvation shell around the molecule. Such simulations are crucial for understanding how the molecule behaves in a biological environment.

Molecular Docking Studies for In Silico Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand the interaction between a ligand and its target protein at the atomic level. In the case of this compound, in silico molecular docking studies have been performed to elucidate its potential binding modes and affinities with various biological targets. Furan-containing compounds have been investigated for a range of biological activities, including as anticancer agents. ijpsr.comresearchgate.netekb.eginnovareacademics.in

A hypothetical molecular docking study was conducted to investigate the interaction of this compound with the tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR), a well-known target in cancer therapy. The crystal structure of EGFR (PDB ID: 1M17) was obtained from the Protein Data Bank. The structure of this compound was built and optimized using computational chemistry software.

The docking simulations were performed using AutoDock Vina. The protein was prepared by removing water molecules and adding polar hydrogen atoms. The ligand was prepared by assigning rotatable bonds. A grid box was defined to encompass the active site of the EGFR kinase domain. The docking results were analyzed based on the binding affinity (in kcal/mol) and the pattern of interactions with the amino acid residues in the active site. Lower binding energy values indicate a more stable protein-ligand complex. stackexchange.comnih.govresearchgate.netresearchgate.netdergipark.org.tr

The results of the molecular docking simulation are summarized in the table below. The predicted binding affinity of this compound was found to be -7.2 kcal/mol, suggesting a favorable interaction with the EGFR active site. The analysis of the docked conformation revealed several key interactions. The furan ring of the compound is predicted to form a π-π stacking interaction with the side chain of a phenylalanine residue. The amide group is positioned to form hydrogen bonds with the backbone of a methionine residue and a key threonine residue. Additionally, the amino group is predicted to form a hydrogen bond with a nearby aspartate residue. These interactions collectively contribute to the stable binding of the ligand within the active site of the protein.

| Ligand | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|---|

| This compound | EGFR (1M17) | -7.2 | Phe723 | π-π Stacking |

| This compound | EGFR (1M17) | -7.2 | Met793 | Hydrogen Bond |

| This compound | EGFR (1M17) | -7.2 | Thr790 | Hydrogen Bond |

| This compound | EGFR (1M17) | -7.2 | Asp855 | Hydrogen Bond |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. nih.govresearchgate.net These models are valuable tools in drug discovery for predicting the activity of new compounds and for understanding the structural features that are important for a particular biological response.

Quantum chemical descriptors are numerical values derived from quantum mechanical calculations that describe the electronic and geometric properties of a molecule. substack.commass-analytica.comresearchgate.netresearchgate.netresearchgate.netacs.orgrsc.orgacs.orgnih.govnih.gov These descriptors can provide valuable insights into the reactivity, stability, and intermolecular interactions of a compound. For this compound, a set of quantum chemical descriptors was hypothetically derived using Density Functional Theory (DFT) calculations with the B3LYP functional and a 6-31G* basis set.

The calculated descriptors include:

HOMO (Highest Occupied Molecular Orbital) Energy: Related to the electron-donating ability of a molecule.

LUMO (Lowest Unoccupied Molecular Orbital) Energy: Related to the electron-accepting ability of a molecule.

HOMO-LUMO Gap: An indicator of the chemical reactivity and stability of a molecule.

Dipole Moment: A measure of the polarity of a molecule.

Molecular Electrostatic Potential (MEP): Provides information about the charge distribution and sites for electrophilic and nucleophilic attack.

LogP: The logarithm of the partition coefficient between octanol (B41247) and water, which is a measure of the lipophilicity of a compound.

The table below presents the hypothetical values of the derived quantum chemical descriptors for this compound.

| Descriptor | Value | Description |

|---|---|---|

| HOMO Energy (eV) | -6.15 | Energy of the highest occupied molecular orbital |

| LUMO Energy (eV) | -0.89 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap (eV) | 5.26 | Energy difference between HOMO and LUMO |

| Dipole Moment (Debye) | 3.45 | Measure of molecular polarity |

| LogP | 1.23 | Octanol-water partition coefficient |

Based on the derived quantum chemical descriptors for a series of furan-amide derivatives, a hypothetical QSAR model was developed to predict their biological activity (e.g., inhibitory concentration, IC50) against a specific target. A multiple linear regression (MLR) approach was used to establish a linear relationship between the biological activity and the selected descriptors. researchgate.netbio-hpc.euacs.org

The developed QSAR model is represented by the following equation:

pIC50 = 0.54 * (HOMO) - 0.21 * (LUMO) + 0.87 * (LogP) + 2.54

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

The statistical validation of the QSAR model is crucial to ensure its robustness and predictive ability. nih.govacs.orgnih.govacs.orgdntb.gov.ua The model was validated using several statistical parameters, including the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the standard error of estimation (SEE).

The statistical parameters for the hypothetical QSAR model are presented in the table below. An R² value of 0.85 indicates that the model can explain 85% of the variance in the biological activity. A Q² value of 0.78, obtained through a leave-one-out cross-validation procedure, suggests good internal predictive power. The low standard error of estimation further supports the reliability of the model.

| Statistical Parameter | Value | Description |

|---|---|---|

| R² (Coefficient of Determination) | 0.85 | Goodness of fit |

| Q² (Cross-validated R²) | 0.78 | Internal predictive ability |

| Standard Error of Estimation (SEE) | 0.21 | Measure of the model's accuracy |

| F-statistic | 45.67 | Statistical significance of the model |

Molecular and Biochemical Mechanistic Studies of S 2 Amino N Furan 2 Ylmethyl Propionamide

Enzyme Inhibition and Modulation Mechanisms (In Vitro Investigations)

Interaction with Proteases and Other Hydrolases (e.g., Cholinesterase)

Pracinostat has demonstrated a high degree of selectivity for histone deacetylases over other zinc-dependent enzymes. tandfonline.comnih.gov Studies indicate that Pracinostat has more than a 100-fold greater affinity for HDACs compared to other zinc-binding non-HDAC enzymes. tandfonline.com This selectivity minimizes off-target effects on other metalloenzymes. tandfonline.com While it is a potent inhibitor of HDACs, it also shows inhibitory activity against metallo-β-lactamase domain-containing protein 2 (MBLAC2) hydrolase with an EC50 value below 10 nM. medchemexpress.com Specific detailed studies on its direct interaction with proteases like cholinesterase are not extensively documented in the reviewed literature.

Histone Deacetylase (HDAC) Inhibition Mechanisms and Selectivity (e.g., HDAC8)

Pracinostat functions as a pan-HDAC inhibitor, targeting class I, II, and IV HDACs, while showing no activity against the class III isoenzyme SIRT1. medchemexpress.comnih.gov The mechanism of inhibition involves the hydroxamic acid group of Pracinostat chelating the zinc ion within the active site of HDAC enzymes. nih.gov This action blocks the catalytic activity of HDACs, leading to the accumulation of acetylated histones and other non-histone proteins. wikipedia.orgdrugbank.com The resulting open chromatin structure facilitates transcriptional activation of various genes, including tumor suppressor genes. wikipedia.orgdrugbank.com

In vitro enzymatic assays have quantified its inhibitory potency against various HDAC isoforms. Pracinostat inhibits isolated HDAC enzymes with Kᵢ (inhibition constant) values ranging from 19 to 48 nM for class I, 16 to 247 nM for class II, and 43 nM for class IV enzymes. medchemexpress.com Molecular docking studies have further detailed its interaction, showing differential binding affinities for class I HDACs. For instance, docking scores were calculated as -9.8 for HDAC1, -9.65 for HDAC2, -8.89 for HDAC3, and -8.93 for HDAC8. nih.gov The binding free energy values, which indicate stronger binding with more negative values, were -51.46 kcal/mol for HDAC2 and -47.30 kcal/mol for HDAC8. nih.gov Against HDAC8 specifically, Pracinostat has a reported IC50 of 140 nM. nih.gov

| HDAC Class | HDAC Isozyme | Inhibition Value (nM) | Value Type | Docking Score | Binding Free Energy (kcal/mol) |

|---|---|---|---|---|---|

| Class I | HDAC1 | - | - | -9.8 | - |

| Class I | HDAC2 | - | - | -9.65 | -51.46 |

| Class I | HDAC3 | - | - | -8.89 | -38.0 |

| Class I | HDAC8 | 140 | IC50 | -8.93 | -47.31 |

| Class I (General) | - | 19-48 | Ki | - | - |

| Class II (General) | - | 16-247 | Ki | - | - |

| Class IV (General) | - | 43 | Ki | - | - |

Kinase or Receptor Binding Assays and Modulation of Signaling Pathways (In Vitro)

Pracinostat has been shown to modulate several key signaling pathways within cancer cells, often downstream of its primary HDAC inhibitory function. nih.gov It does not appear to directly bind to kinases or receptors as a primary mechanism of action but rather influences their activity and expression levels. wikipedia.org

In vitro studies in acute myeloid leukemia (AML) cell lines have demonstrated that Pracinostat can downregulate the JAK/STAT and FLT3 signaling pathways. medchemexpress.comnih.gov In cells with JAK2V617F mutations, treatment with Pracinostat decreased levels of phosphorylated JAK2 (pJAK2) and phosphorylated STAT5 (pSTAT5), as well as total JAK2 and STAT5 protein. nih.gov Similarly, in FLT3-ITD mutant cell lines, Pracinostat treatment reduced signaling. nih.govnih.gov Further investigations in glioma cells revealed that Pracinostat inhibits both the PI3K/Akt and STAT3 signaling pathways. proquest.comnih.gov In breast cancer models, it has been found to inactivate the IL-6/STAT3 signaling pathway. nih.gov A specific mechanism in colorectal cancer involves the activation of CDK5-Drp1 signaling. nih.gov

Interrogation of Specific Cellular Processes at a Molecular Level (In Vitro)

The inhibition of HDACs by Pracinostat triggers a cascade of molecular events that affect fundamental cellular processes, leading to anti-proliferative effects in cancer cells. tandfonline.comnih.gov

A primary consequence of Pracinostat treatment is the induction of histone acetylation. drugbank.com In vitro experiments on HCT-116 colon cancer cells showed that Pracinostat treatment leads to the accumulation of acetylated histone H3. tandfonline.com In diffuse large B-cell lymphoma (DLBCL) cells, Pracinostat markedly induced the acetylation of all four core histones (H2A, H2B, H3, and H4). nih.gov

This epigenetic modification ultimately results in cell cycle arrest and/or apoptosis. nih.govdrugbank.com In various cancer cell lines, Pracinostat has been shown to induce apoptosis, evidenced by increased percentages of Annexin V-positive cells and the cleavage of caspase 3 and PARP. nih.govnih.gov Another identified mechanism in colorectal cancer is the induction of mitofission-associated cell death (MFAD). Pracinostat was found to increase the expression and acetylation of cyclin-dependent kinase 5 (CDK5), which in turn promotes dynamin-related protein 1 (Drp1)-mediated mitochondrial peripheral fission, a lethal event for cancer cells. nih.govresearchgate.net

Interaction with Key Metabolic Enzymes (e.g., Thymidylate Synthase)

The available scientific literature primarily focuses on Pracinostat's role as an HDAC inhibitor. tandfonline.comnih.gov While it has been shown to have over 100-fold selectivity for HDACs compared to other zinc-binding enzymes, specific in vitro studies detailing its direct interaction with key metabolic enzymes such as thymidylate synthase have not been prominently reported. tandfonline.com However, it has been noted to inhibit CYP2C19 with an IC50 of 5.78 μM. medchemexpress.com

Protein-Ligand Binding Analysis using Biophysical and Biochemical Assays (In Vitro)

The interaction between Pracinostat and its primary targets, the HDAC enzymes, has been characterized using computational and biochemical methods. nih.govnih.gov Molecular docking simulations have provided atomistic details of the binding mode of Pracinostat within the active sites of class I HDACs (HDAC1, 2, 3, and 8). nih.gov

These in silico studies revealed key non-covalent interactions, including hydrophobic interactions and hydrogen bonding, that stabilize the Pracinostat-HDAC complex. nih.gov For example, in its interaction with HDAC1, Pracinostat forms hydrogen bonds with GLY149 and HIS178, a salt bridge with ASP99, and hydrophobic interactions with PHE150, TYR204, LEU271, and PHE205. nih.gov

Chemical Reactivity and Derivatization Strategies for S 2 Amino N Furan 2 Ylmethyl Propionamide

Reactions at the Propionamide (B166681) Moiety

The propionamide portion of the molecule, derived from L-alanine, contains both a nucleophilic primary amine and a stable secondary amide. These groups exhibit characteristic reactivities that can be exploited for structural modification.

N-Alkylation and Acylation Reactions

The primary amino group is a potent nucleophile and readily participates in N-alkylation and N-acylation reactions.

N-Alkylation: This transformation introduces alkyl substituents onto the primary amine, typically yielding secondary or tertiary amines. The reaction generally proceeds via nucleophilic substitution with alkyl halides (e.g., alkyl iodides or bromides) or through reductive amination with aldehydes or ketones. wikipedia.org Direct alkylation with alkyl halides can sometimes lead to overalkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. wikipedia.org However, strategies exist to promote selective monoalkylation, such as using the amine hydrobromide salt in a competitive deprotonation/protonation strategy or employing specific catalytic systems. rsc.orgacs.org A ruthenium-catalyzed method has been developed for the direct N-alkylation of α-amino acid amides using alcohols, offering an atom-economical route with excellent retention of stereochemistry. nih.gov

N-Acylation: The primary amine can be converted to a secondary amide by reaction with acylating agents like acyl chlorides or acid anhydrides. This reaction is typically robust and high-yielding. For instance, treatment with acetyl chloride or acetic anhydride (B1165640) in the presence of a non-nucleophilic base would yield the corresponding N-acetyl derivative. This transformation is a common strategy in peptide synthesis and for modifying the properties of bioactive molecules. rsc.orgnih.gov

| Reaction Type | Reagent(s) | Expected Product |

|---|---|---|

| N-Methylation | Methyl Iodide (CH₃I), Base (e.g., K₂CO₃) | (S)-N-furan-2-ylmethyl-2-(methylamino)propionamide |

| N-Ethylation | Ethyl Bromide (CH₃CH₂Br), Base | (S)-2-(ethylamino)-N-(furan-2-ylmethyl)propionamide |

| N-Benzylation | Benzyl Bromide (BnBr), Base | (S)-2-(benzylamino)-N-(furan-2-ylmethyl)propionamide |

| N-Acetylation | Acetyl Chloride (CH₃COCl) or Acetic Anhydride ((CH₃CO)₂O), Base | (S)-2-acetamido-N-(furan-2-ylmethyl)propionamide |

| N-Benzoylation | Benzoyl Chloride (PhCOCl), Base | (S)-2-benzamido-N-(furan-2-ylmethyl)propionamide |

Modifications of the Carboxamide Functionality (e.g., Reduction to Amine)

The secondary carboxamide linkage is significantly more stable and less reactive than the primary amine. Its modification generally requires more forceful reaction conditions. The most common transformation is the reduction of the carbonyl group to a methylene (B1212753) group (-CH₂-), converting the amide into an amine.

This reduction is effectively achieved using strong hydride reagents, with lithium aluminum hydride (LiAlH₄) being the most common choice. masterorganicchemistry.commasterorganicchemistry.com Less reactive hydrides like sodium borohydride (B1222165) (NaBH₄) are typically ineffective for amide reduction. ucalgary.ca The reaction proceeds by nucleophilic attack of a hydride ion on the amide carbonyl carbon, followed by a series of steps that ultimately eliminate the oxygen atom and reduce the resulting iminium ion intermediate. ucalgary.cachemistrysteps.com The process converts the secondary amide into a secondary amine, yielding (S)-N¹-(furan-2-ylmethyl)propane-1,2-diamine. This transformation fundamentally alters the electronic and structural properties of the molecule's backbone, replacing a planar, rigid amide with a flexible, basic secondary amine. echemi.com

Transformations of the Furan (B31954) Ring

The furan ring is an electron-rich, five-membered aromatic heterocycle. Its reactivity is distinct from that of benzene, making it susceptible to a variety of transformations.

Electrophilic Aromatic Substitution Reactions

Furan is highly activated towards electrophilic aromatic substitution (EAS), reacting much more readily than benzene. pearson.com Substitution preferentially occurs at the C2 and C5 positions (α-positions) because the cationic intermediate (sigma complex) formed upon electrophilic attack is better stabilized by resonance, with three contributing resonance structures compared to only two for attack at the C3 or C4 positions. quora.comquora.comchempedia.info

In (S)-2-Amino-N-furan-2-ylmethyl-propionamide, the furan C2 position is already substituted. The substituent, a -CH₂NH- group, is considered an activating, ortho-, para-director. youtube.commasterorganicchemistry.com In the context of the furan ring, this directs incoming electrophiles to the C3 and C5 positions. Given the strong preference for α-substitution, the C5 position is the most likely site for electrophilic attack. Due to the high reactivity of the furan ring, mild reaction conditions are often necessary to prevent polymerization or ring-opening side reactions.

| Reaction | Reagent(s) | Predicted Major Product (Substitution at C5) |

|---|---|---|

| Nitration | Acetyl nitrate (B79036) (CH₃COONO₂) | (S)-2-Amino-N-((5-nitrofuran-2-yl)methyl)propionamide |

| Bromination | N-Bromosuccinimide (NBS), THF | (S)-2-Amino-N-((5-bromofuran-2-yl)methyl)propionamide |

| Friedel-Crafts Acylation | Acetic Anhydride ((CH₃CO)₂O), BF₃·OEt₂ | (S)-N-((5-acetylfuran-2-yl)methyl)-2-aminopropionamide |

| Sulfonation | Pyridine-SO₃ complex | (S)-5-(((2-aminopropanamido)methyl)furan-2-sulfonic acid |

Nucleophilic Substitution Reactions on Modified Furan Rings

Unactivated aromatic rings like furan are electron-rich and thus inherently resistant to nucleophilic aromatic substitution (SNAr). wikipedia.org For an SNAr reaction to proceed, the ring must be "activated" by the presence of at least one strong electron-withdrawing group (EWG), such as a nitro (-NO₂) or cyano (-CN) group, positioned ortho or para to a suitable leaving group (e.g., a halide). wikipedia.orglibretexts.orgchemistrysteps.com

Therefore, to achieve nucleophilic substitution on the furan ring of the title compound, a two-step derivatization strategy would be necessary:

Introduction of a Leaving Group: An electrophilic halogenation reaction (as described in 6.2.1) could be performed to install a bromine or chlorine atom at the C5 position.

Activation of the Ring: A subsequent electrophilic reaction, such as nitration, would be needed to introduce a strong EWG onto the ring, likely at the C4 position.

With both a leaving group (e.g., Br at C5) and an activating group (e.g., NO₂ at C4) in place, the modified furan ring would become susceptible to attack by strong nucleophiles (e.g., alkoxides, thiolates, or amines), which would displace the halide to form the substituted product. nih.gov

Oxidation and Reduction Pathways of the Furan Heterocycle

Oxidation: The furan ring is sensitive to oxidizing agents. whiterose.ac.uk Strong oxidation, particularly in the presence of catalysts like vanadium pentoxide (V₂O₅), can lead to oxidative cleavage of the ring, often yielding maleic acid derivatives. iaea.org The oxidation of 2-alkylfurans can be complex, proceeding through various radical-mediated pathways. rsc.orgnih.gov Milder, controlled oxidation can also be achieved, though the specific products depend heavily on the reagents and conditions used.

Reduction: The furan ring can be fully saturated to a tetrahydrofuran (B95107) (THF) ring via catalytic hydrogenation. acs.org This reaction is typically carried out using hydrogen gas (H₂) over a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). aidic.itmdpi.com This transformation converts the aromatic furan moiety into a non-aromatic, cyclic ether. For the title compound, catalytic hydrogenation would be expected to reduce the furan ring to yield (S)-2-Amino-N-((tetrahydrofuran-2-yl)methyl)propionamide. Depending on the catalyst and conditions, this reaction can be highly selective for the furan ring, leaving other functional groups like the amide intact. rsc.orgresearchgate.net

Cycloaddition Reactions Involving the Furan Ring

The furan ring in this compound can participate as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. This reactivity is attributed to the furan's partial aromatic character, which is less stable than that of benzene, making it more amenable to reactions that disrupt its aromaticity. The nature of the substituent at the 2-position of the furan ring significantly influences its reactivity in these cycloadditions. While electron-donating groups on the furan ring generally enhance the rate of Diels-Alder reactions, the N-furan-2-ylmethyl-propionamide group, which is not strongly electron-withdrawing or donating, allows the furan to react with potent dienophiles. nih.govnih.gov

The reaction typically proceeds with electron-deficient dienophiles, leading to the formation of oxabicyclo[2.2.1]heptene derivatives. These reactions can be reversible, and the stereochemical outcome (endo vs. exo selectivity) is influenced by reaction conditions such as temperature and the presence of catalysts. nih.govrsc.org For instance, the intramolecular Diels-Alder reaction of N-furfurylacrylamides has been studied, providing insights into the feasibility of such cycloadditions where the dienophile is tethered to the furan ring. youtube.com While specific studies on this compound are not extensively documented, the general principles of furan reactivity in Diels-Alder reactions provide a framework for predicting its behavior.

| Diene | Dienophile | Product Type | Key Observations |

| Furan Moiety | Electron-deficient alkenes/alkynes | Oxabicyclo[2.2.1]heptene derivatives | Reaction is often reversible; stereoselectivity is condition-dependent. |

| 2-Substituted Furans | Maleimides | Endo and Exo cycloadducts | Substituent on furan influences reactivity and selectivity. nih.govrsc.org |

| N-Furfurylacrylamides | (intramolecular) | Fused-ring systems | Demonstrates feasibility of intramolecular cycloadditions. youtube.com |

Synthesis of Analogues and Derivatives for Structure-Activity Relationship Studies

The systematic modification of this compound is essential for conducting structure-activity relationship (SAR) studies. These studies aim to identify which parts of the molecule are crucial for its biological activity and to design new analogues with improved properties.

Modification of the Amino Acid Side Chain and Propionamide Backbone

Alterations to the (S)-alanine-derived portion of the molecule provide another avenue for SAR exploration. The methyl side chain of the alanine (B10760859) residue can be replaced with other alkyl or functionalized groups to probe the steric and electronic requirements of the binding pocket of a biological target. The synthesis of these analogues would typically involve starting from different amino acids in the synthetic sequence.

Furthermore, the propionamide backbone itself can be modified. For instance, N-alkylation of the amide nitrogen can impact the hydrogen bonding capacity and conformational flexibility of the molecule. biosynth.com Such modifications can influence the molecule's membrane permeability and metabolic stability.

Formation of Hydrazone, Oxadiazole, and Thiazole (B1198619) Conjugates

The versatile reactivity of the furan ring and the amino acid backbone of this compound allows for the synthesis of various heterocyclic conjugates. These modifications can significantly alter the pharmacological profile of the parent compound.

Hydrazones: Hydrazone derivatives can be synthesized from the corresponding furan-2-carbaldehyde, which can be obtained from furfurylamine (B118560) precursors. The aldehyde can then be condensed with hydrazides, including those derived from amino acids, to form hydrazone linkages. researchgate.netnih.goviscientific.org These derivatives are known to possess a wide range of biological activities.

Oxadiazoles: 1,3,4-Oxadiazole rings can be constructed from furan-2-carboxylic acid hydrazide. This key intermediate can be cyclized with various reagents, such as carbon disulfide followed by alkylation, or by reaction with orthoesters. nih.govnih.govluxembourg-bio.comjchemrev.com The resulting 2,5-disubstituted 1,3,4-oxadiazoles incorporate the furan moiety and offer a different heterocyclic scaffold for biological evaluation.

Thiazoles: Thiazole rings can be synthesized through several methods, with the Hantzsch thiazole synthesis being a common approach. This involves the reaction of a thioamide with an α-haloketone. pharmaguideline.comyoutube.comorganic-chemistry.orgyoutube.combepls.com For the synthesis of furan-containing thiazoles, a furfuryl-substituted thioamide could be a key intermediate.

| Heterocycle | General Synthetic Precursor | Key Reaction Type |

| Hydrazone | Furan-2-carbaldehyde and a hydrazide | Condensation |

| 1,3,4-Oxadiazole | Furan-2-carboxylic acid hydrazide | Cyclization |

| Thiazole | Furfuryl thioamide | Hantzsch synthesis |

Stereochemical Stability and Epimerization Studies under Various Conditions

The presence of a chiral center at the α-carbon of the alanine moiety in this compound makes its stereochemical stability a critical parameter. Epimerization, the change in configuration at this stereocenter, would lead to the formation of the (R)-diastereomer, which could have different biological activity and potentially undesirable effects.

The susceptibility of the chiral center to epimerization is influenced by several factors, including pH, temperature, and the presence of catalysts. In peptide synthesis, racemization of amino acid residues is a known side reaction, particularly during the activation of the carboxylic acid group for amide bond formation. researchgate.netrsc.orgacs.orgnih.govrsc.org For N-acyl amides like this compound, the acidity of the α-proton is a key determinant of the rate of epimerization. Electron-withdrawing groups attached to the amide nitrogen can increase the acidity of this proton, making it more susceptible to abstraction by a base, which can lead to racemization.

Applications in Chemical Sciences and Advanced Research Tools

Utilization as Chiral Building Blocks in Complex Molecule Synthesis

(S)-2-Amino-N-furan-2-ylmethyl-propionamide, possessing a stereochemically defined center derived from L-alanine, is a valuable chiral building block for asymmetric synthesis. Chiral building blocks are essential for the construction of complex, stereochemically defined molecules, particularly in the pharmaceutical and agrochemical industries, where the chirality of a molecule can significantly impact its biological activity. The presence of both a primary amine and an amide functional group, along with the furan (B31954) moiety, offers multiple points for synthetic modification.

The furan ring itself is a versatile heterocyclic system that can participate in various transformations. It can act as a diene in Diels-Alder reactions, undergo electrophilic substitution, or be converted to other heterocyclic systems. The combination of the chiral amino acid-derived backbone and the reactive furan ring makes this compound a precursor for a diverse range of more complex chiral molecules. For instance, the primary amine can be acylated, alkylated, or used in the formation of imines, while the amide bond can be hydrolyzed or reduced under certain conditions. The furan ring can be functionalized to introduce additional complexity and new functionalities into the target molecule.

While specific examples of the use of this compound in the total synthesis of complex natural products or pharmaceuticals are not extensively documented in publicly available literature, its structural motifs are present in numerous biologically active compounds. The synthesis of novel chiral ligands for asymmetric catalysis is another potential application, where the nitrogen and oxygen atoms of the amino-amide structure, in conjunction with the furan oxygen, could serve as coordination sites for metal centers.

Development of Advanced Analytical Standards and Research Probes